REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([N+]([O-])=O)[C:5]([CH3:11])=[CH:4][N+:3]=1[O-].P(Br)(Br)[Br:14].[OH-].[Na+]>CCOC(C)=O>[Br:14][C:6]1[C:5]([CH3:11])=[CH:4][N:3]=[C:2]([CH3:1])[CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
1.65 g
|
Type
|
reactant
|
Smiles
|
CC1=[N+](C=C(C(=C1)[N+](=O)[O-])C)[O-]
|
Name
|
|
Quantity
|
11.1 mL
|
Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux over 0.5 h
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
Reflux
|
Type
|
CUSTOM
|
Details
|
were separated
|
Type
|
EXTRACTION
|
Details
|
An additional EtOAc extraction
|
Type
|
WASH
|
Details
|
were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (hexanes-EtOAc)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=NC=C1C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 248 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |